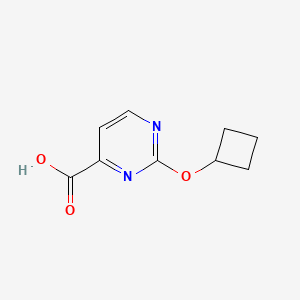
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine moiety linked to the phenyl group
Wirkmechanismus
Target of Action
The primary target of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of non-small cell lung cancer (NSCLC) when it forms a fusion gene with echinoderm microtubule-associated protein-like 4 (EML4) .
Mode of Action
This compound acts as an inhibitor of ALK . It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways downstream of ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of ALK by this compound affects several biochemical pathways. The most significant of these is the disruption of the EML4-ALK fusion gene pathway, which plays an essential role in the pathogenesis of NSCLC . By inhibiting ALK, the compound prevents the constitutive activation of this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Result of Action
The inhibition of ALK by this compound results in a decrease in the growth and proliferation of NSCLC cells . This is due to the disruption of the EML4-ALK pathway, which is essential for the pathogenesis of this type of cancer .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-(piperidin-1-yl)aniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-(piperidin-1-yl)phenyl)benzamide.
Reduction: Formation of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-N-(4-(morpholin-1-yl)phenyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
4-methoxy-N-(4-(pyrrolidin-1-yl)phenyl)benzamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is unique due to the presence of the piperidine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This structural feature can result in distinct pharmacological properties compared to its analogs.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLLKINFCZQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
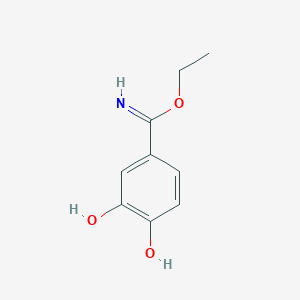
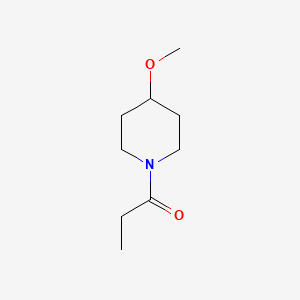
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)


![N-(4-cyanophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938599.png)
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)
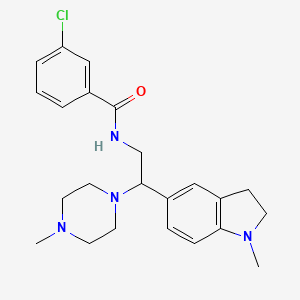
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)
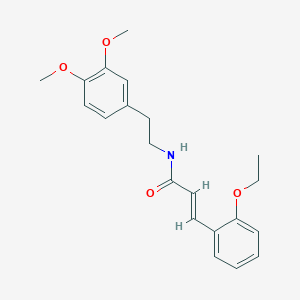
![tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate](/img/structure/B2938606.png)
![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2938608.png)
